molecular formula C22H23NO4S B11079044 Ethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11079044
M. Wt: 397.5 g/mol
InChI Key: VXYBIPPBUMGPBO-UHFFFAOYSA-N
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Description

“Ethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate” is a mouthful, but let’s break it down. This compound belongs to the class of heterocyclic compounds, specifically thiophenes. Thiophenes are five-membered aromatic rings containing a sulfur atom. Our compound features a hexahydroquinoline core with various functional groups attached.

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound may not be widely documented, we can explore general strategies:

    Multistep Synthesis: Likely involves multiple steps to assemble the complex structure.

    Functional Group Transformations: Incorporating the furan, thiophene, and ester functionalities.

    Protecting Groups: Ensuring selectivity during reactions.

    Cyclization: Forming the hexahydroquinoline ring.

Industrial Production:: Unfortunately, industrial-scale synthesis details are scarce. research labs may explore custom synthetic routes.

Chemical Reactions Analysis

Reactions::

    Oxidation: Oxidative processes may modify the furan or thiophene rings.

    Reduction: Reduction of the carbonyl group or other functionalities.

    Substitution: Introducing new substituents.

    Ester Hydrolysis: Cleaving the ester bond.

Common Reagents and Conditions::

    Oxidation: Oxidants like KMnO₄ or PCC.

    Reduction: Reducing agents (e.g., LiAlH₄).

    Substitution: Nucleophiles (e.g., Grignard reagents).

    Ester Hydrolysis: Acidic or basic conditions.

Major Products:: Depends on reaction conditions, but potential products include derivatives of the hexahydroquinoline scaffold.

Scientific Research Applications

Chemistry::

    Drug Discovery: Thiophenes play a crucial role in combinatorial chemistry and lead optimization.

    Material Science: Thiophenes contribute to organic electronics and semiconductors.

Biology and Medicine::

    Anti-Inflammatory: Thiophenes exhibit anti-inflammatory properties.

    Anti-Cancer: Investigate its potential as an anti-cancer agent.

    Other Therapeutic Properties: Anti-psychotic, anti-anxiety, and more.

Industry::

    Pharmaceuticals: Thiophene-containing drugs.

    Agrochemicals: Insecticides, fungicides.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting pathways relevant to its therapeutic properties.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to:

Properties

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H23NO4S/c1-4-26-22(25)19-13(3)23-15-10-14(18-6-5-9-28-18)11-16(24)20(15)21(19)17-8-7-12(2)27-17/h5-9,14,21,23H,4,10-11H2,1-3H3

InChI Key

VXYBIPPBUMGPBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)C)C(=O)CC(C2)C4=CC=CS4)C

Origin of Product

United States

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